

Londamocitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Londamocitinib*

Cat. No.: *B3028566*

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Abstract

Londamocitinib (AZD4604) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1) under investigation for the treatment of inflammatory diseases, particularly asthma.[1][2] Its targeted action on the JAK1 signaling pathway offers the potential to modulate the inflammatory cascade with greater precision and potentially fewer off-target effects compared to less selective JAK inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Londamocitinib**. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate further research and development.

Chemical Structure and Identity

Londamocitinib is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide.[3]

Table 1: Chemical Identifiers for **Londamocitinib**

Identifier	Value	Source
CAS Number	2241039-81-4	[1] [3]
Synonyms	AZD4604, JAK1-IN-7	
Molecular Formula	C28H31F2N7O4S	
IUPAC Name	(2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methanesulfonyl)anilino]pyrimidin-4-yl}-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide	
SMILES	<chem>FC1=C(S(C)(=O)C=CC=C1NC2=NC(C3=CNC4=C3C=CC=C4NC(=O)C=CC5=CC=CC=C5C(F)=N)C)C2</chem>	
InChI Key	JNUZADQZHYFJGW-JOCHJYFZSA-N	

Physicochemical and Pharmacological Properties

Londamocitinib's properties are summarized below, highlighting its characteristics as a drug candidate.

Table 2: Physicochemical Properties of **Londamocitinib**

Property	Value	Source
Molecular Weight	599.65 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	
Hydrogen Bond Acceptors	10	
Hydrogen Bond Donors	3	
Rotatable Bonds	10	
Topological Polar Surface Area	140.93 Å ²	
XLogP	1.95	

Table 3: Pharmacological Properties of **Londamocitinib**

Parameter	Value	Species/System	Source
JAK1 IC50	0.54 nM	Human	
JAK2 IC50	686 nM	Human	
JAK3 IC50	>10,000 nM	Human	
TYK2 IC50	657 nM	Human	
STAT6 Phosphorylation IC50 (IL-4 induced)	24 nM	U937 cells	
STAT6 Phosphorylation IC50 (IL-13 induced)	34 nM	U937 cells	

Mechanism of Action: JAK1/STAT Signaling Pathway

Londamocitinib exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. This signaling cascade, known as the JAK/STAT pathway, plays a pivotal role in the immune and inflammatory responses.

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of inflammatory genes.

Londamocitinib, by inhibiting JAK1, blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent transcription of pro-inflammatory genes. Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, suggesting a more targeted therapeutic effect with a potentially reduced risk of off-target side effects.



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Caption: **Londamocitinib** inhibits the JAK1/STAT signaling pathway.

Experimental Protocols

The following are representative protocols for key assays used in the characterization of **Londamocitinib**. These are based on standard methodologies and should be optimized for specific laboratory conditions.

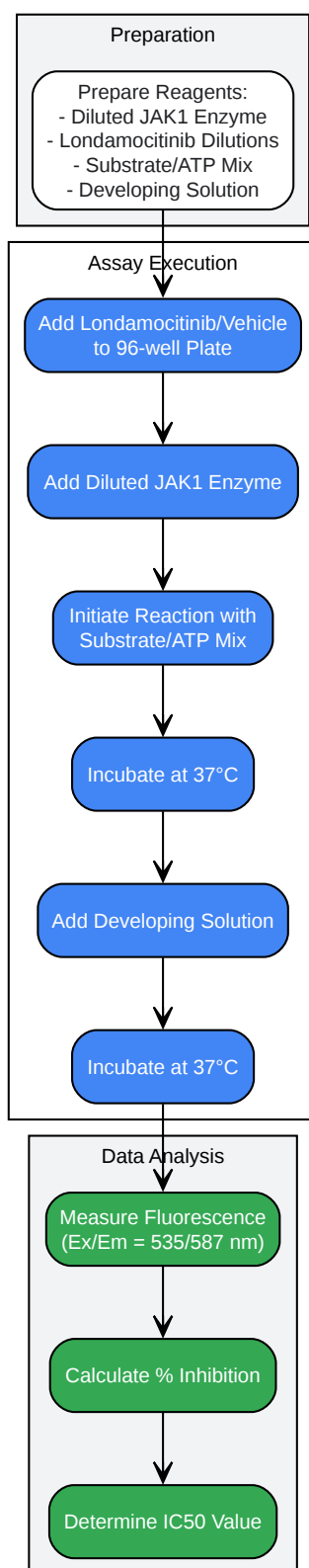
In Vitro JAK1 Kinase Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of **Londamocitinib** against the JAK1 enzyme.

Methodology:

- Reagent Preparation:
 - Prepare a 10-fold dilution of active human JAK1 enzyme in JAK1 Assay Buffer.
 - Prepare a stock solution of **Londamocitinib** in DMSO and perform serial dilutions to achieve the desired concentration range.
 - Prepare a solution of JAK1 peptide substrate and ATP in JAK1 Assay Buffer.
 - Prepare a developing solution containing a fluorogenic probe that detects ADP formation.
- Assay Procedure:
 - Add the diluted **Londamocitinib** solutions or vehicle (DMSO) to the wells of a 96-well plate.
 - Add the diluted JAK1 enzyme to all wells except the background control.
 - Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
 - Stop the reaction and detect ADP formation by adding the developing solution.
 - Incubate for a further 15-30 minutes at 37°C.
- Data Analysis:

- Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.
- Subtract the background fluorescence from all readings.
- Calculate the percentage of inhibition for each concentration of **Londamocitinib** relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.



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Caption: Workflow for the in vitro JAK1 kinase inhibition assay.

Cell-Based STAT6 Phosphorylation Assay

This assay measures the ability of **Londamocitinib** to inhibit cytokine-induced STAT6 phosphorylation in a cellular context, using the U937 human monocytic cell line.

Methodology:

- Cell Culture and Treatment:
 - Culture U937 cells in appropriate media and seed them into a 96-well plate.
 - Pre-incubate the cells with serial dilutions of **Londamocitinib** or vehicle for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with a cytokine such as IL-4 or IL-13 to induce STAT6 phosphorylation.
- Cell Lysis and Detection (HTRF-based):
 - Lyse the cells using a provided lysis buffer.
 - Transfer the cell lysates to a 384-well low volume plate.
 - Add a detection reagent mixture containing two labeled antibodies: one specific for phosphorylated STAT6 (e.g., labeled with a donor fluorophore) and another that recognizes total STAT6 (e.g., labeled with an acceptor fluorophore).
 - Incubate the plate overnight at room temperature to allow for antibody binding.
- Data Analysis:
 - Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
 - Calculate the ratio of the acceptor and donor fluorescence signals.
 - Determine the percentage of inhibition of STAT6 phosphorylation for each concentration of **Londamocitinib**.
 - Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Ovalbumin-Induced Asthma Model in Rats

This model is used to evaluate the in vivo efficacy of **Londamocitinib** in a relevant animal model of allergic asthma.

Methodology:

- Sensitization and Challenge:
 - Sensitize rats by intraperitoneal injection of ovalbumin (OVA) adsorbed to an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 7).
 - Challenge the sensitized rats with aerosolized OVA on subsequent days to induce an asthmatic response.
- Drug Administration:
 - Administer **Londamocitinib** or vehicle to the rats via a relevant route (e.g., intravenous injection or inhalation) prior to the OVA challenge.
- Assessment of Efficacy:
 - Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils).
 - Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
 - Lung Function: Measure airway hyperresponsiveness to a bronchoconstrictor like methacholine.
 - Biomarker Analysis: Analyze lung tissue or BAL fluid for levels of cytokines and phosphorylated STAT proteins (e.g., pSTAT3 and pSTAT5).
- Data Analysis:
 - Compare the measured parameters between the **Londamocitinib**-treated group, the vehicle-treated group, and a control group.

- Use appropriate statistical tests to determine the significance of any observed effects.

Conclusion

Londamocitinib is a potent and selective JAK1 inhibitor with a well-defined chemical structure and promising pharmacological properties. Its mechanism of action through the targeted inhibition of the JAK1/STAT signaling pathway provides a strong rationale for its development in the treatment of inflammatory diseases such as asthma. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **Londamocitinib** and other similar targeted therapies. Further research will be crucial to fully elucidate its clinical potential.

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